(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol
Beschreibung
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1R,2R)-2-pent-4-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
NLHROWOWTHQMEZ-HTQZYQBOSA-N |
Isomerische SMILES |
C#CCCC[C@@H]1C[C@H]1O |
Kanonische SMILES |
C#CCCCC1CC1O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
| CAS No. | Compound Name | Similarity Score | Key Structural Differences | Applications |
|---|---|---|---|---|
| 1425038-21-6 | 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate | 0.58 | Esterified cyclopropanol core with a carbamate-linked amino acid | Prodrug formulations, peptide conjugates |
| 151978-58-4 | tert-Butyl hex-5-yn-1-ylcarbamate | 0.56 | Replaces cyclopropanol with a carbamate-protected hex-5-yn-1-amine; lacks hydroxyl group | Alkyne-based click chemistry intermediates |
| 287193-00-4 | Not specified | 0.56 | Structural data unavailable; presumed alkyne-substituted cyclopropane derivative | Unknown (patent-protected) |
| 255864-58-5 | Not specified | 0.56 | Likely cyclopropane analog with modified alkyne chain or substituents | Experimental intermediates |
Key Comparative Insights:
Functional Group Influence: The hydroxyl group in (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol enables hydrogen bonding and esterification (e.g., with amino acids in grazoprevir synthesis) , whereas carbamate analogs (e.g., 151978-58-4) exhibit improved stability but reduced polarity. The pent-4-ynyl chain in the parent compound offers optimal steric and electronic properties for metal-catalyzed coupling reactions, compared to bulkier hex-5-ynyl derivatives .
Synthetic Accessibility: Enzymatic cyclopropanation of (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol via cytochrome P411-mediated reactions has been explored but remains less efficient than traditional cross-coupling strategies . In contrast, tert-butyl carbamate derivatives (e.g., 151978-58-4) are synthesized via straightforward alkylation or protection-deprotection sequences .
Biological Relevance: The stereochemical integrity of (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol is crucial for its antiviral activity in grazoprevir. Structural analogs with altered stereochemistry or substituents (e.g., 1425038-21-6) may retain bioactivity but require rigorous pharmacokinetic validation .
Research Findings and Data
Reactivity and Stability:
- Thermal Stability: Cyclopropanol derivatives exhibit moderate thermal stability (<150°C), whereas carbamate analogs (e.g., 151978-58-4) are stable up to 200°C due to reduced ring strain .
- Solubility: (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol has low aqueous solubility (≤1 mg/mL), necessitating formulation with co-solvents. Esterified derivatives (e.g., 1425038-21-6) show improved solubility in polar aprotic solvents .
Q & A
Q. What synthetic methodologies are effective for enantioselective synthesis of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol?
Biocatalytic approaches, particularly cytochrome P411-mediated carbene transfer reactions, enable stereoselective cyclopropanation. This method uses engineered enzymes to transfer carbene groups to alkene substrates, achieving high enantiomeric excess (ee) without requiring chiral auxiliaries. Key steps include optimizing reaction conditions (e.g., pH, temperature) and substrate compatibility to minimize byproducts. For example, the synthesis of the grazoprevir intermediate demonstrates single-step cyclopropanol formation from achiral precursors .
Q. How can X-ray crystallography confirm the absolute configuration of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL/SHELXS) is the gold standard. After crystal growth and data collection, refinement with Flack’s parameter or Rogers’ η helps determine chirality. For nearly centrosymmetric structures, the Flack x parameter is preferred to avoid false chirality assignments . Crystallographic data (e.g., torsion angles, bond lengths) must align with stereochemical descriptors (R/R) in the compound’s IUPAC name.
Q. What analytical techniques are critical for assessing enantiomeric purity post-synthesis?
Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can validate spatial arrangements, while polarimetry measures optical rotation. Cross-validation with computational models (e.g., DFT for expected [α]D values) ensures consistency .
Advanced Research Questions
Q. How do data contradictions arise in crystallographic refinement, and how can they be resolved?
Discrepancies between experimental data (e.g., intensity metrics) and modeled structures often stem from twinning, disorder, or incomplete data. Use SHELXL’s TWIN/BASF commands to model twinning. For centrosymmetric ambiguities, refine using both Flack x and η parameters; x is less prone to overprecision in near-symmetric systems . Cross-check with spectroscopic data (e.g., NOESY for proximity correlations) resolves residual uncertainties.
Q. What mechanistic insights explain the stereoselectivity of cytochrome P411 in cyclopropanation?
Density functional theory (DFT) studies suggest that the enzyme’s active site stabilizes specific transition states via hydrogen bonding and hydrophobic interactions. The "carbene insertion" mechanism involves a heme-bound iron-carbene intermediate, where steric effects from the protein scaffold dictate the (R,R) configuration. Mutagenesis studies (e.g., altering residues near the active site) can validate these interactions and enhance selectivity .
Q. How can kinetic resolution improve enantiomeric excess in enzymatic synthesis?
Combining synthesis with lipase-catalyzed kinetic resolution separates enantiomers. For example, lipases selectively esterify one enantiomer of a racemic mixture, leaving the desired (1R,2R)-cyclopropanol unreacted. Optimize solvent systems (e.g., tert-butanol for enzyme stability) and monitor reaction progress via chiral chromatography .
Methodological Challenges
Q. Why is achieving high yields in cyclopropanol synthesis challenging, and how can this be mitigated?
Cyclopropanation often competes with side reactions (e.g., dimerization, carbene rearrangement). Strategies include:
Q. How do solvent polarity and temperature influence stereochemical outcomes?
Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in enzymatic reactions, favoring (R,R) configurations. Lower temperatures (e.g., 4°C) reduce thermal motion, enhancing stereochemical fidelity. Solvent screening via Design of Experiments (DoE) identifies optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
